molecular formula C12H14N2O5 B1389293 (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate CAS No. 1212348-21-4

(R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate

Cat. No. B1389293
CAS RN: 1212348-21-4
M. Wt: 266.25 g/mol
InChI Key: RQPFAZWOZODWGQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate, also known as R-NAPG, is a synthetic compound that has been studied for its potential applications in scientific research. R-NAPG has been used in a variety of experiments, including those related to biochemical and physiological effects.

Scientific Research Applications

(R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate has been used in a variety of scientific research applications. One of the most common applications is in the study of cellular pathways and signaling. (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate has been used to study the effects of certain pathways on cell proliferation and differentiation. Additionally, (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate has been used in studies of the effects of certain compounds on the immune system. (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate has also been used in studies of the effects of certain compounds on the cardiovascular system.

Mechanism of Action

The mechanism of action of (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate is not fully understood. However, it is believed that (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate acts as an inhibitor of certain enzymes involved in the metabolic process. Specifically, (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate is believed to inhibit the enzyme phosphoprotein phosphatase-2A (PP2A). This enzyme is involved in the regulation of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
(R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate has been studied for its biochemical and physiological effects. Studies have shown that (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate can inhibit the activity of certain enzymes, such as phosphoprotein phosphatase-2A (PP2A). Additionally, (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate has been shown to have anti-inflammatory and antioxidant effects. Furthermore, (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate is that it is a synthetic compound, making it easy to synthesize and store. Additionally, (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate is relatively stable, making it suitable for use in lab experiments. However, there are some limitations to using (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate in lab experiments. For example, (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate is relatively toxic and can cause adverse effects in some individuals.

Future Directions

The potential applications of (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate are numerous and varied. Future research could focus on the effects of (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate on other enzymes and pathways, as well as its potential therapeutic applications. Additionally, further research could focus on the effects of (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate on other physiological systems, such as the cardiovascular system. Additionally, further research could focus on the development of new synthesis methods for (R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate, as well as the development of new methods for its purification. Finally, further research could focus on the development of new methods for its delivery and administration, as well as its potential interactions with other drugs.

properties

IUPAC Name

[(2R)-2-acetamido-2-(4-nitrophenyl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-8(15)13-12(7-19-9(2)16)10-3-5-11(6-4-10)14(17)18/h3-6,12H,7H2,1-2H3,(H,13,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPFAZWOZODWGQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](COC(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Acetyl-4-nitro-2-phenylglycinol-O-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.